Delta-2-7-Aminodesacetoxycephalosporanic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

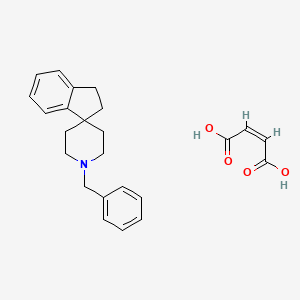

Delta-2-7-Aminodesacetoxycephalosporanic Acid is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic, which are widely used to treat bacterial infections. This compound is a key intermediate in the synthesis of various cephalosporin antibiotics, making it an important molecule in pharmaceutical chemistry.

Applications De Recherche Scientifique

Delta-2-7-Aminodesacetoxycephalosporanic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various cephalosporin antibiotics.

Biology: Studied for its antibacterial properties and mechanism of action against bacterial cell walls.

Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.

Industry: Utilized in the large-scale production of cephalosporin antibiotics for pharmaceutical use.

Mécanisme D'action

Target of Action

Delta-2-7-Aminodesacetoxycephalosporanic Acid, also known as (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, is primarily used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics, and their primary targets are bacterial cell walls. They inhibit the synthesis of the peptidoglycan layer, which is an essential component of bacterial cell walls.

Mode of Action

The compound interacts with its targets by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits the final step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Changes resulting from this interaction include the weakening of the bacterial cell wall and eventual bacterial cell death.

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the disruption of bacterial growth and proliferation due to the weakening of the cell wall structure, leading to osmotic instability and ultimately, cell lysis .

Pharmacokinetics

Cephalosporins, as a class, generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This makes this compound and its derivatives effective in combating bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound, reducing its efficacy. The presence of other substances, such as proteins or ions, could also interact with the compound and affect its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Delta-2-7-Aminodesacetoxycephalosporanic Acid typically involves the following steps:

Starting Material: The synthesis begins with 7-aminocephalosporanic acid.

Acylation: The amino group at the 7-position is acylated using various acylating agents under controlled conditions.

Cyclization: The acylated intermediate undergoes cyclization to form the cepham ring structure.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.

Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Downstream Processing: The product is isolated and purified through a series of filtration, extraction, and crystallization steps.

Analyse Des Réactions Chimiques

Types of Reactions

Delta-2-7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Acyl chlorides, alkyl halides.

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Obtained through reduction reactions.

Substituted Derivatives: Produced via substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.

Cefuroxime: A cephalosporin with a broader spectrum of activity.

Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.

Uniqueness

Delta-2-7-Aminodesacetoxycephalosporanic Acid is unique due to its specific structure, which allows for the synthesis of various cephalosporin antibiotics with different pharmacological properties. Its versatility as a synthetic intermediate makes it a valuable compound in pharmaceutical research and development.

Propriétés

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAPRGFDMQMTB-TWQFUJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.